molecular formula C20H15ClN2O3 B2867302 2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole CAS No. 307543-40-4

2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole

Cat. No. B2867302
CAS RN: 307543-40-4
M. Wt: 366.8
InChI Key: JMZXFYPBMSIYJC-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole” is a complex organic molecule that contains an indole ring, a furan ring, and a nitro group. The indole ring is a bicyclic compound, consisting of a benzene ring fused to a pyrrole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and furan rings are aromatic, meaning they have a cyclic cloud of delocalized π electrons above and below the plane of the molecule. The nitro group is a strong electron-withdrawing group, which would impact the electron distribution within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, furan, and nitro groups. The indole and furan rings, being aromatic, might undergo electrophilic aromatic substitution reactions. The nitro group, being a strong electron-withdrawing group, could make the molecule more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its interactions with various biological targets and assess its potential as a pharmaceutical compound .

properties

IUPAC Name

2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-14-9-7-13(8-10-14)20-19(15-4-1-2-5-17(15)22-20)16(12-23(24)25)18-6-3-11-26-18/h1-11,16,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZXFYPBMSIYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(C[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole

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